Suc-Ala-Leu-Pro-Phe-AMC

Descripción general

Descripción

Suc-Ala-Leu-Pro-Phe-AMC is a fluorogenic substrate for peptidyl prolyl cis-trans isomerases (PPIases) including FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . PPIases, or rotamases, catalyze the cis-trans isomerisation of proline imidic peptide bonds to accelerate protein folding .

Molecular Structure Analysis

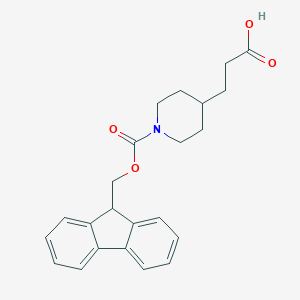

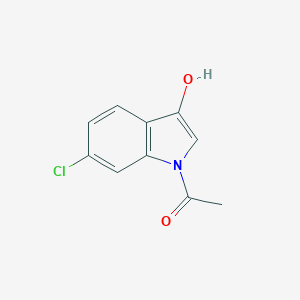

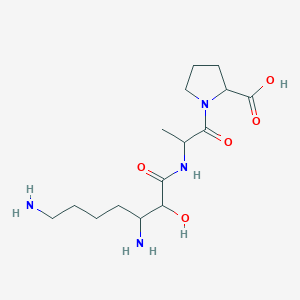

The molecular formula of Suc-Ala-Leu-Pro-Phe-AMC is C37H45N5O9 . The exact mass is 703.32200 Da . The structure of this compound can be found in various chemical databases .

Chemical Reactions Analysis

Suc-Ala-Leu-Pro-Phe-AMC is a substrate for PPIases. The activity of these enzymes is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .

Physical And Chemical Properties Analysis

The molecular weight of Suc-Ala-Leu-Pro-Phe-AMC is 703.78100 . The compound is likely to be stored at temperatures below -20°C .

Aplicaciones Científicas De Investigación

Peptidylprolyl Isomerase Substrate

Suc-Ala-Leu-Pro-Phe-AMC is a fluorogenic substrate for peptidyl prolyl cis-trans isomerases (PPIases), including FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . PPIases, or rotamases, catalyze the cis-trans isomerisation of proline imidic peptide bonds to accelerate protein folding .

Protein Folding Research

The compound is used in research related to protein folding. The PPIases catalyze the cis-trans isomerisation of proline imidic peptide bonds, which is a critical process in protein folding .

Fluorogenic Substrate

Suc-Ala-Leu-Pro-Phe-AMC is a fluorogenic substrate, meaning it releases a fluorescent product when it is cleaved. This property makes it useful in various biochemical assays where the activity of enzymes like PPIases is being studied .

Gastrointestinal Research

The compound has been used in gastrointestinal research . However, the specific details of its application in this field are not provided in the available resources.

Chymotrypsin-like Activity Analysis

Suc-Ala-Leu-Pro-Phe-AMC has been used to analyze the chymotrypsin-like activity of trypsins . This makes it a valuable tool in enzymology research.

Enzyme Substrate

The compound acts as a substrate for various enzymes, including carboxypeptidase Y, cathepsin G, and chymotrypsin . This makes it a versatile tool in the study of these enzymes.

Mecanismo De Acción

Target of Action

Suc-Ala-Leu-Pro-Phe-AMC is a fluorogenic substrate primarily targeted towards peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes include FK-506 binding proteins (FKBPs) , also known as macrophilins, and cyclophilins . These proteins play a crucial role in protein folding, which is a fundamental process in cellular function .

Mode of Action

The compound interacts with its targets by serving as a substrate for the PPIases . PPIases, or rotamases, catalyze the cis-trans isomerization of proline imidic peptide bonds . This isomerization is a rate-limiting step in the process of protein folding . Therefore, Suc-Ala-Leu-Pro-Phe-AMC aids in accelerating this process .

Biochemical Pathways

The primary biochemical pathway affected by Suc-Ala-Leu-Pro-Phe-AMC is the protein folding pathway . By acting as a substrate for PPIases, it facilitates the isomerization of proline imidic peptide bonds, a critical step in protein folding . The downstream effects of this include the proper functioning of proteins and, consequently, the smooth operation of various cellular processes.

Result of Action

The primary molecular effect of Suc-Ala-Leu-Pro-Phe-AMC’s action is the acceleration of protein folding . This results in the proper functioning of proteins, which can have various downstream cellular effects depending on the specific proteins involved .

Safety and Hazards

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45N5O9/c1-21(2)17-28(41-34(47)23(4)38-31(43)14-15-32(44)45)37(50)42-16-8-11-29(42)36(49)40-27(19-24-9-6-5-7-10-24)35(48)39-25-12-13-26-22(3)18-33(46)51-30(26)20-25/h5-7,9-10,12-13,18,20-21,23,27-29H,8,11,14-17,19H2,1-4H3,(H,38,43)(H,39,48)(H,40,49)(H,41,47)(H,44,45)/t23-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPHBYYALNEWEY-HPEBZSCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Leu-Pro-Phe-AMC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

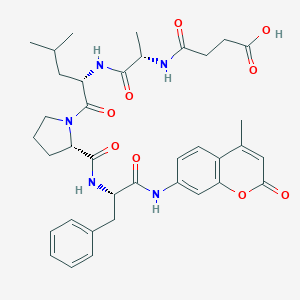

Q1: Why is Suc-Ala-Leu-Pro-Phe-AMC used in studying Pk-FKBP35?

A: Suc-Ala-Leu-Pro-Phe-AMC is a synthetic peptide substrate commonly used to assess the enzymatic activity of peptidyl-prolyl cis-trans isomerases (PPIases) []. Pk-FKBP35, a protein from the malaria parasite Plasmodium knowlesi, exhibits PPIase activity and is considered a potential drug target. By measuring the rate at which Pk-FKBP35 catalyzes the isomerization of Suc-Ala-Leu-Pro-Phe-AMC, researchers can quantify the enzyme's activity. This information is crucial for understanding the protein's function and for developing potential inhibitors that could disrupt its activity and combat malaria.

Q2: How does the study utilize Suc-Ala-Leu-Pro-Phe-AMC to investigate the functional domains of Pk-FKBP35?

A: The study aimed to understand the roles of specific domains within Pk-FKBP35: the FK506-binding domain (Pk-FKBD) and the tetratricopeptide repeat domain (Pk-TPRD) []. Researchers expressed and purified the full-length Pk-FKBP35 as well as the isolated Pk-FKBD. They then used Suc-Ala-Leu-Pro-Phe-AMC as a substrate to compare the enzymatic activity (kcat/KM) of the full-length protein to the isolated Pk-FKBD []. The study found that Pk-FKBD exhibited comparable PPIase activity to the full-length Pk-FKBP35, suggesting that this domain is primarily responsible for the enzymatic activity []. This finding helps clarify the functional roles of different regions within Pk-FKBP35 and informs future drug development efforts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)